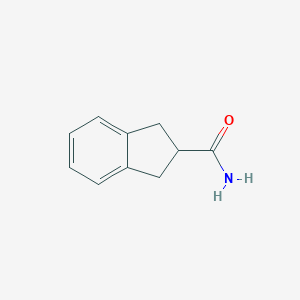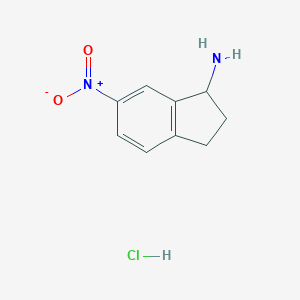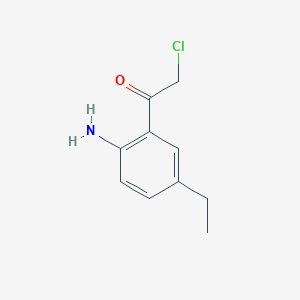
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, also known as AKE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AKE is a derivative of acetophenone, and its synthesis method involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. In
Mécanisme D'action
The exact mechanism of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the immune response. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. In vivo studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. However, there are also limitations to using 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone. One area of research could be the development of more potent and selective 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone analogs for use as anti-inflammatory and anti-cancer agents. Another area of research could be the investigation of the potential neuroprotective effects of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, as it has been shown to have antioxidant properties. Additionally, the mechanisms of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone could be further elucidated through studies on its interactions with enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. The resulting product is a yellow crystalline solid with a melting point of 84-86°C. The yield of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is typically around 50%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
164788-90-3 |
|---|---|
Nom du produit |
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone |
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
1-(2-amino-5-ethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-3-4-9(12)8(5-7)10(13)6-11/h3-5H,2,6,12H2,1H3 |
Clé InChI |
YSOBUXDYZIUMAM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)N)C(=O)CCl |
SMILES canonique |
CCC1=CC(=C(C=C1)N)C(=O)CCl |
Synonymes |
Ethanone, 1-(2-amino-5-ethylphenyl)-2-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



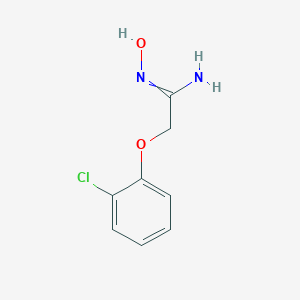


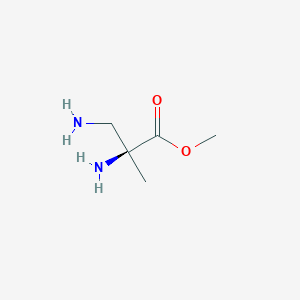





![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
